

An In-depth Technical Guide to the UT-34 Compound

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UT-34, also known as ONCT-534, is a second-generation, orally bioactive small molecule that functions as a pan-androgen receptor (AR) antagonist and a selective androgen receptor degrader (SARD).[1][2] It represents a promising therapeutic agent for prostate cancer, particularly for cases that have developed resistance to existing treatments like enzalutamide. [3][4] **UT-34** exhibits a dual mechanism of action, not only blocking the receptor's function but also promoting its degradation, thereby overcoming common resistance mechanisms associated with AR mutations or amplification.[3]

Chemical Properties

UT-34 is a synthetic compound with the following chemical characteristics:



Property	Value	Source(s)
IUPAC Name	(S)-N-(4-cyano-3- (trifluoromethyl)phenyl)-3-(4- fluoro-1H-pyrazol-1-yl)-2- hydroxy-2-methylpropanamide	[5][6]
CAS Number	2168525-92-4	[1][5]
Chemical Formula	C15H12F4N4O2	[5][6]
Molecular Weight	356.28 g/mol	[5][6]
SMILES Code	O=C(NC1=CC=C(C#N)C(C(F) (F)F)=C1)C@@(C) (O)CN2N=CC(F)=C2	[5]

Mechanism of Action

UT-34's primary distinction from traditional AR antagonists lies in its dual mechanism. It not only antagonizes the androgen receptor but also induces its degradation.[7] This is achieved through a unique binding mode and subsequent engagement of the cellular protein degradation machinery.

- Binding to Androgen Receptor: Unlike first and second-generation AR antagonists that primarily bind to the ligand-binding domain (LBD), UT-34 binds to both the LBD and the activation function-1 (AF-1) domain located in the N-terminal domain (NTD) of the AR.[1][3]
 [8] This binding to the AF-1 region is crucial for its degradation activity and its effectiveness against AR splice variants like AR-V7, which lack the LBD.[4][7]
- Induction of Degradation: Upon binding, UT-34 induces a conformational change in the AR protein.[3] This altered conformation is recognized by the cell's ubiquitin-proteasome system. The AR protein is then tagged with mono- and poly-ubiquitin molecules, marking it for destruction by the proteasome.[3] This degradation is confirmed by experiments showing that proteasome inhibitors, such as MG-132 or bortezomib, can reverse the UT-34-induced reduction in AR levels.[3]

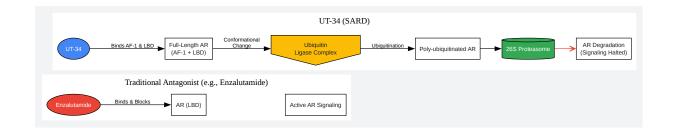


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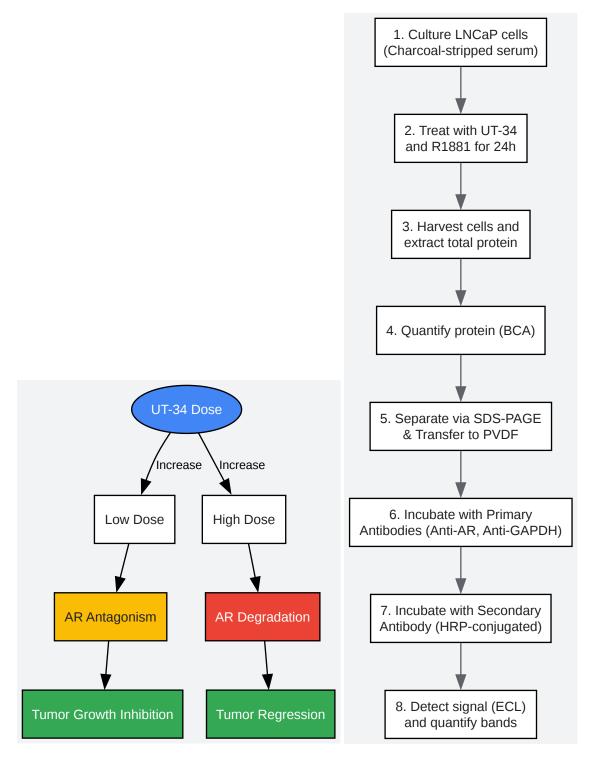
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This degradation mechanism ensures the removal of the entire receptor protein, preventing signaling even in the presence of mutations that confer resistance to traditional antagonists.[3]









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